molecular formula C11H13F2N5 B7416259 1-benzyl-N-(2,2-difluoropropyl)tetrazol-5-amine

1-benzyl-N-(2,2-difluoropropyl)tetrazol-5-amine

Cat. No.: B7416259
M. Wt: 253.25 g/mol
InChI Key: LZVDIVBTJMDGAZ-UHFFFAOYSA-N
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Description

1-benzyl-N-(2,2-difluoropropyl)tetrazol-5-amine is a compound belonging to the tetrazole family. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a benzyl group and a difluoropropyl group attached to the tetrazole ring. Tetrazoles and their derivatives have gained significant attention due to their diverse applications in medicinal chemistry, agriculture, and material sciences .

Preparation Methods

The synthesis of 1-benzyl-N-(2,2-difluoropropyl)tetrazol-5-amine typically involves the cycloaddition reaction between a nitrile and an azide. One common method is the [2+3] cycloaddition of benzyl cyanide with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is usually carried out in a solvent like acetonitrile under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

1-benzyl-N-(2,2-difluoropropyl)tetrazol-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-benzyl-N-(2,2-difluoropropyl)tetrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2,2-difluoropropyl)tetrazol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. The presence of the benzyl and difluoropropyl groups can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

1-benzyl-N-(2,2-difluoropropyl)tetrazol-5-amine can be compared with other tetrazole derivatives, such as:

Properties

IUPAC Name

1-benzyl-N-(2,2-difluoropropyl)tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N5/c1-11(12,13)8-14-10-15-16-17-18(10)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVDIVBTJMDGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NN=NN1CC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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